
3-(2-Bromophenyl)acryloyl chloride
Vue d'ensemble
Description
“3-(2-Bromophenyl)acryloyl chloride” is a chemical compound used for industrial and scientific research . It is also known as "(2E)-3-(2-Bromophenyl)acryloyl chloride" .
Synthesis Analysis
The synthesis of similar acryloyl compounds typically involves the reaction of acryloyl chloride with a suitable compound . For instance, the synthesis of n-octyl methacrylate involves the reaction of methacryloyl chloride with 1-octanol in the presence of triethyl amine .Molecular Structure Analysis
The molecular formula for this compound is C9H6BrClO . It has a molecular weight of 245.50 .Applications De Recherche Scientifique
Synthesis of Polyacrylates with Discogenic Side Groups : This research involves the synthesis of acrylate and methacrylate monomers, which are then used to create poly(acrylate) homopolymers. These polymers have been observed to form columnar liquid crystal phases, contrary to the perception that methacrylate polymer backbones are too inflexible for such phases (Boden, Bushby, & Lu, 1998).
Optically Active Poly(N-acryloyl Chloride) Functionalization : This study focuses on the synthesis and characterization of poly(N-acryloyl chloride) derivatives. These derivatives contain amino acid, carboxyl groups, and pyrene in the side chain, showing potential for applications in fluorescence spectroscopy and amine molecule detection (Buruianǎ, Buruiană, & Hahui, 2007).
Glycohydrolase Substrate Transformation : This research describes the transformation of glycosyl chlorides and bromides into substrates for glycohydrolase. The resulting Michael acceptors from this process are used to react with protein amine functions (Roy, Tropper, Morrison, & Boratýnski, 1991).
Synthesis of Acryloyl Chloride in Continuous-Flow System : This research demonstrates a continuous-flow methodology for the synthesis of acryloyl chloride, highlighting its importance in the acrylate and polymer industry. The study explores sustainable methods for acid chloride synthesis (Movsisyan, Heugebaert, Dams, & Stevens, 2016).
Enamine Chemistry with Acryloyl Chloride : This research explores the reaction of acryloyl chloride with dienamines, resulting in the formation of various organic compounds, including bicyclic and tricyclic compounds, that have potential applications in organic synthesis (Firrell, Hickmott, & Hopkins, 1970).
Acrylamides as Antioxidants for Rubber Compounds : This study discusses the use of acryloyl chloride in the preparation of acrylamides, which are then utilized as antioxidants for NBR rubber mixes. This highlights the potential of acryloyl chloride in improving the properties of rubber materials (Lawandy, Younan, & Shehata, 1996).
Synthesis and Characterization of Polyimides : This research involves the preparation of new polyimides by reacting acryloyl chloride with various amides. The study focuses on the structural confirmation, thermal stability, and physical properties of these polymers (Al-Temimi, Al-issa, & Al-Bayati, 2013).
Photoinitiated Polymerization of Acryloyl Chloride : This research discusses the polymerization of acryloyl chloride induced by UV radiation. The study identifies conditions under which the polymer does not precipitate from solution and is formed in nearly quantitative yield, indicating potential applications in polymer-analogous transformations (Egorova, Migunova, Mukhina, Girbasova, & Bilibin, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOGIMOIFDSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)acryloyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



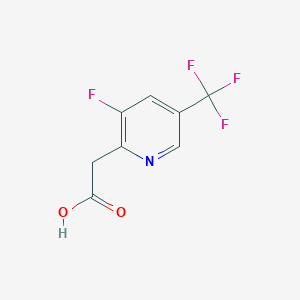
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)
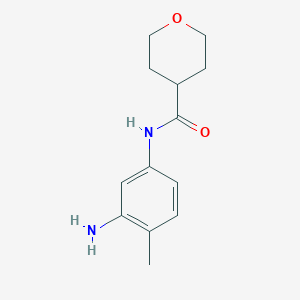

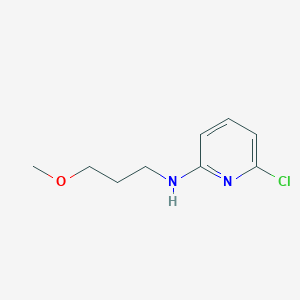
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
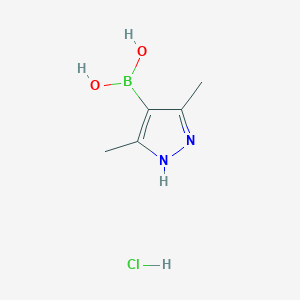
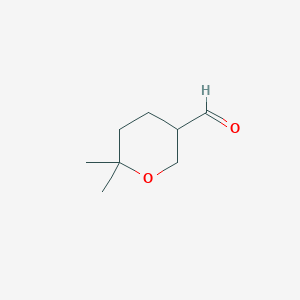
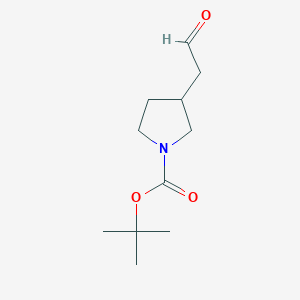
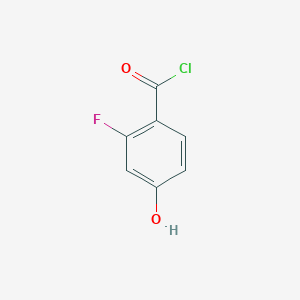
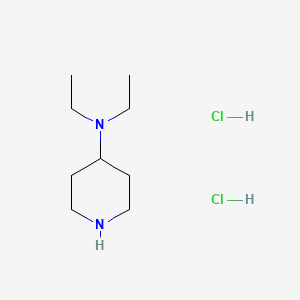
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)
